molecular formula C10H12BrN3S B2696204 N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1550158-48-9

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B2696204
CAS No.: 1550158-48-9
M. Wt: 286.19
InChI Key: BJCPYDVMJNDTRI-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a chemical compound of significant interest in advanced organic and medicinal chemistry research. This bromothiophene-functionalized pyrazole derivative is primarily utilized as a key synthetic intermediate or building block. Its structure, incorporating both a pyrazole and a brominated thiophene ring, makes it a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The bromine atom on the thiophene ring provides an excellent handle for further functionalization, allowing researchers to create diverse libraries of compounds for screening and development . Pyrazole analogs are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The specific substitution pattern on this compound suggests potential research applications in the development of bioactive molecules. The 1-ethyl-1H-pyrazol-4-amine moiety can contribute to these activities, as substitutions on the pyrazole ring are key to modulating the potency and efficacy of resulting analogs . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-10-9(11)3-4-15-10/h3-5,7,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCPYDVMJNDTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This would include scaling up the reactions, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

BacteriaActivity (Zone of Inhibition)
Staphylococcus aureus16 mm
Escherichia coli15 mm
Pseudomonas aeruginosa12 mm

The presence of the brominated thiophene moiety enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis.

Anticancer Activity

In vitro studies have shown that this compound exhibits anti-proliferative effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)
HepG2< 25
MCF-7< 30

The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can significantly influence the potency of the compound against cancer cells.

Study on Structural Variants

A comparative study evaluated various thiophene and pyrazole derivatives, highlighting that compounds with specific halogen substitutions showed enhanced antibacterial and anti-cancer activities. For example, introducing additional bromine atoms on the thiophene ring improved selectivity towards cancer cell lines without significantly altering antibacterial potency.

The evaluation process typically includes:

  • MTT Assays : To assess cell viability.
  • Growth Inhibition Studies : To determine the effectiveness against various cell lines.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues are compared below based on substitutions at the thiophene, pyrazole, and amine groups:

Compound Name Thiophene Substituent Pyrazole Substituent Amine Linkage Key Differences Reference
N-[(3-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine (Target) 3-Bromo 1-Ethyl 4-Amine Reference compound -
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 3-Bromo None Methylene-linked aniline Imine bond vs. amine; aniline core
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Bromo (phenyl) 1-Methyl 4-Amine Phenyl vs. thiophene; methyl vs. ethyl
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine 4-Bromo 3-Methyl Dual methylene linkage Thiophene bromine position; dual methylene
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine None 3-Methyl, pyridinyl Cyclopropyl amine Pyridine substitution; no thiophene

Key Observations :

  • Bromine Position : The 3-bromo substitution on thiophene in the target compound may enhance electrophilic reactivity compared to 4-bromo isomers (e.g., ), as bromine’s position influences electronic distribution and steric effects.
  • Amine Linkage : Unlike imine-linked derivatives (e.g., ), the amine group in the target compound may confer greater stability under acidic conditions.

Electronic and Reactivity Profiles

  • This suggests bromothiophene derivatives may resist coordination-driven decomposition .
  • Reactivity Descriptors : Calculated ionization energy and chemical hardness for the imine-linked analogue indicate moderate electrophilicity, which may differ for the target compound due to its amine group .

Physicochemical Properties

Property Target Compound (Inferred) N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Molecular Weight ~285 g/mol 265.14 g/mol 215.27 g/mol
Melting Point Not reported Not reported 104–107°C
Solubility Likely low (lipophilic) Low (non-polar substituents) Moderate (polar pyridine group)

Recommendations :

  • Conduct Suzuki cross-coupling to explore derivatization.
  • Perform comparative DFT studies to quantify electronic differences vs. imine-linked analogues.

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a synthetic organic compound notable for its unique structural features, including a pyrazole ring and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN3SC_{10}H_{12}BrN_3S, with a molecular weight of approximately 286.19 g/mol. The compound's structure is characterized by the following:

PropertyValue
Molecular Formula C10H12BrN3S
Molecular Weight 286.19 g/mol
IUPAC Name N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine
Canonical SMILES CCN1C=C(C=N1)NCC2=CC(=CS2)Br

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-bromothiophene-2-carbaldehyde and 1-ethyl-1H-pyrazol-4-amine, often using glacial acetic acid as a solvent. This method allows for the formation of the desired product while optimizing yield and purity through various reaction conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while displaying moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The antibacterial activity is believed to be influenced by the presence of halogen substituents on the thiophene ring, which can enhance interaction with bacterial cell membranes or specific bacterial enzymes .

Anti-Proliferative Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-proliferative properties. Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action may involve the inhibition of cell division or induction of apoptosis in malignant cells .

The precise mechanism of action for N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amines is not fully elucidated but is thought to involve interactions with specific molecular targets such as enzymes or receptors. Further research is required to clarify these pathways and their implications for therapeutic applications .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A study published in MDPI evaluated various thiophene-linked compounds, revealing that modifications at the 4-position significantly impacted antibacterial efficacy, particularly against E. coli and S. aureus .
  • Cytotoxicity Assay : Research conducted on pyrazole derivatives indicated that those with bromine substitutions exhibited enhanced cytotoxic effects on cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine?

The compound can be synthesized via copper-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding ~17.9% after chromatographic purification . Optimizing reaction time, solvent polarity, and catalyst loading (e.g., CuBr vs. Pd catalysts) may improve yields. Include inert atmosphere protocols to prevent side reactions.

Q. How should structural characterization be performed for this compound?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., thiophene bromine shifts at δ 7.0–7.5 ppm) and amine proton environments .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles, especially for bromothiophene and pyrazole moieties .
  • HRMS (ESI) : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Screen for antimicrobial, anticancer, or CNS activity using:

  • MTT assays for cytotoxicity (e.g., IC50_{50} values against cancer cell lines) .
  • MIC determination against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution .
  • Receptor binding assays (e.g., σ1 receptor antagonism) using radioligand displacement .

Advanced Research Questions

Q. How can reaction mechanisms for bromothiophene-pyrazole coupling be elucidated?

  • Kinetic studies : Monitor intermediates via LC-MS or in situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition in Cu-catalyzed reactions) .
  • DFT calculations : Model transition states to predict regioselectivity in bromothiophene functionalization .
  • Isotopic labeling : Use 15N^{15}N-labeled amines to track nucleophilic substitution pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values from independent studies, adjusting for assay conditions (e.g., serum concentration, cell passage number) .
  • SAR studies : Systematically modify substituents (e.g., bromine vs. chlorine on thiophene) to isolate pharmacophores .
  • Dose-response validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) to confirm reproducibility .

Q. How can computational modeling guide target identification?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like tubulin (PDB: 1SA0) or σ1 receptors (PDB: 5HK1) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize high-affinity candidates .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity to design derivatives .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography for gram-scale batches .
  • Byproduct mitigation : Identify side products (e.g., dehalogenated derivatives) via GC-MS and adjust stoichiometry or catalyst loading .
  • Thermal safety : Conduct DSC analysis to assess exothermic risks during large-scale reactions .

Methodological Best Practices

Q. Handling and storage recommendations

  • Storage : Keep under argon at –20°C in amber vials to prevent photodegradation of the bromothiophene group .
  • Waste disposal : Neutralize reaction residues with 10% acetic acid before incineration to avoid releasing brominated byproducts .

Q. Interpreting spectral data for analogs

  • NMR artifacts : Identify residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and spinning sidebands in 13C^{13}C spectra .
  • Mass fragmentation : Use MS/MS to distinguish [M+H]+ from adducts (e.g., sodium or potassium clusters) .

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